2-Chloro-4-nitrophenyl isothiocyanate
Overview
Description
2-Chloro-4-nitrophenyl isothiocyanate is an organic compound with the molecular formula C7H3ClN2O2S and a molecular weight of 214.63 g/mol . It is a pale yellow to brown crystalline powder that is used primarily in organic synthesis and as an intermediate in the production of various chemical compounds .
Mechanism of Action
Target of Action
It is known that isothiocyanates, a group to which this compound belongs, often interact with biological macromolecules like proteins and dna .
Mode of Action
Isothiocyanates, in general, are known to form covalent bonds with biological macromolecules, which can lead to changes in their function .
Biochemical Pathways
Isothiocyanates are known to influence various biochemical pathways, including those involved in detoxification, apoptosis, and cell cycle regulation .
Result of Action
Isothiocyanates are generally known to have potential anthelmintic and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-nitrophenyl isothiocyanate can be synthesized through a two-step process involving the reaction of primary amines or their salts with carbon disulfide, followed by the reaction of the intermediate dithiocarbamates with T3P (propane phosphonic acid anhydride) . This method provides good yields and is efficient for the preparation of isothiocyanates.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide. This can be done either through a one-pot process or a two-step approach, with the one-pot process being more suitable for preparing alkyl and electron-rich aryl isothiocyanates .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitrophenyl isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted thioureas and other derivatives.
Addition Reactions: It can participate in addition reactions with amines to form thiocarbamates.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
Thioureas: Formed through substitution reactions with amines.
Thiocarbamates: Formed through addition reactions with amines.
Scientific Research Applications
2-Chloro-4-nitrophenyl isothiocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential antimicrobial and anthelmintic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl isothiocyanate: Similar in structure but lacks the chlorine substituent.
2-Chloro-5-nitrophenyl isothiocyanate: Similar but with the nitro group in a different position.
Uniqueness
2-Chloro-4-nitrophenyl isothiocyanate is unique due to the presence of both chlorine and nitro groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis . The combination of these functional groups allows for a broader range of chemical reactions compared to similar compounds .
Properties
IUPAC Name |
2-chloro-1-isothiocyanato-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-6-3-5(10(11)12)1-2-7(6)9-4-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYNALWWKRNZDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374023 | |
Record name | 2-chloro-1-isothiocyanato-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23165-64-2 | |
Record name | 2-chloro-1-isothiocyanato-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-nitrophenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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